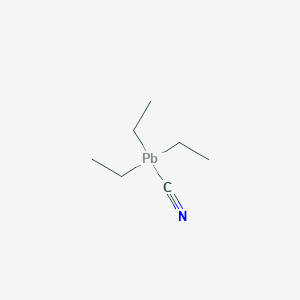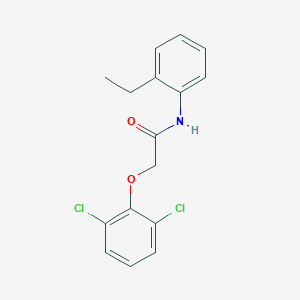
Tetrakis(2-methoxyphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(2-methoxyphenyl)silane: is an organosilicon compound with the molecular formula C28H28O4Si and a molecular weight of 456.619 g/mol It is characterized by the presence of four 2-methoxyphenyl groups attached to a central silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrakis(2-methoxyphenyl)silane can be synthesized through the reaction of silicon tetrachloride with 2-methoxyphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
SiCl4+4C7H7OMgBr→Si(C7H7O)4+4MgBrCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrakis(2-methoxyphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with substituted phenyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetrakis(2-methoxyphenyl)silane is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. It is also employed in the development of new catalysts for chemical reactions .
Biology and Medicine: In biological research, this compound is explored for its potential use in drug delivery systems and as a component in bio-compatible materials .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants due to its excellent chemical stability and adhesion properties .
Wirkmechanismus
The mechanism of action of tetrakis(2-methoxyphenyl)silane involves its interaction with various molecular targets, depending on the specific application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In drug delivery, it forms stable complexes with therapeutic agents, enhancing their stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
- Tetrakis(4-biphenylyl)silane
- Tetrakis(dimethylphenylsilyl)silane
- Tetrakis(2-ethylhexyl)silane
- Tetrakis(4-(dimethylamino)phenyl)silane
Uniqueness: Tetrakis(2-methoxyphenyl)silane is unique due to the presence of methoxy groups, which impart specific chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it particularly valuable in applications requiring precise control over chemical reactivity and material properties .
Eigenschaften
Molekularformel |
C28H28O4Si |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
tetrakis(2-methoxyphenyl)silane |
InChI |
InChI=1S/C28H28O4Si/c1-29-21-13-5-9-17-25(21)33(26-18-10-6-14-22(26)30-2,27-19-11-7-15-23(27)31-3)28-20-12-8-16-24(28)32-4/h5-20H,1-4H3 |
InChI-Schlüssel |
AFTHKMWLZQRHFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1[Si](C2=CC=CC=C2OC)(C3=CC=CC=C3OC)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


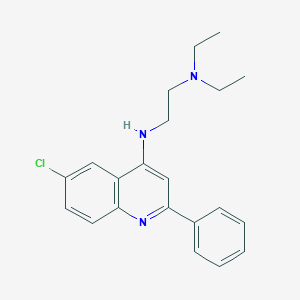

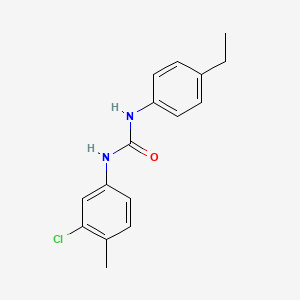


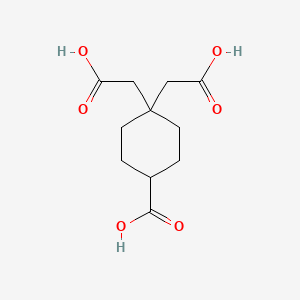
![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)

![N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B11945563.png)

